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molecular formula C7H7BrClN B1277023 4-Bromo-3-chloro-2-methylaniline CAS No. 627531-47-9

4-Bromo-3-chloro-2-methylaniline

Cat. No. B1277023
M. Wt: 220.49 g/mol
InChI Key: IAWSZYHMEPZGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557853B2

Procedure details

Concentrated HCl was added to a solution of 4-bromo-3-chloro-2-methyl-phenylamine (4.98 g, 22.60 mmol) in EtOH. NaNO2 (3.00 g, 43.50 mmol) was added and the resulting mixture was heated to 70° C. for 2 hours. Ethanol was distilled off and the residue was purified by column chromatography using hexanes as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 2.43 (s, 3H), 7.01 (t, J=7.91 Hz, 1H), 7.18 (d, J=7.62 Hz, 1H), 7.47 (d, J=7.91 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6](N)=[C:5]([CH3:10])[C:4]=1[Cl:11].N([O-])=O.[Na+]>CCO>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:10])[C:4]=1[Cl:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.98 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)N)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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